2-HO-5-NO2-BN possesses reactive functional groups (hydroxyl, nitro, and nitrile) that can participate in various organic reactions. This makes it a potential building block for the synthesis of more complex molecules with desired properties. For example, a study explored the use of 2-HO-5-NO2-BN as a starting material for the synthesis of thiadiazoles, a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].
2-Hydroxy-5-nitrobenzonitrile is an aromatic compound characterized by the presence of a hydroxyl group (-OH) at the 2-position and a nitro group (-NO₂) at the 5-position on a benzene ring. Its molecular formula is C₇H₄N₂O₃, and it has a molar mass of approximately 164.12 g/mol. The compound is also known by various synonyms, including 4-Nitro-2-cyanophenol and 2-Cyano-4-nitrophenol .
The structural formula reveals a complex interaction of functional groups that can influence its chemical behavior and biological activity. The compound's properties make it relevant in various fields, including organic synthesis and medicinal chemistry.
These reactions allow for the modification of the compound's structure, potentially enhancing its utility in various applications.
Preliminary studies suggest that 2-Hydroxy-5-nitrobenzonitrile exhibits biological activity that may include:
Further research is needed to elucidate its full range of biological effects.
There are several methods for synthesizing 2-Hydroxy-5-nitrobenzonitrile:
These methods highlight the versatility in synthesizing 2-Hydroxy-5-nitrobenzonitrile from various starting materials.
2-Hydroxy-5-nitrobenzonitrile has several noteworthy applications:
Interaction studies indicate that 2-Hydroxy-5-nitrobenzonitrile may interact with various biological targets. For example:
These studies are crucial for understanding how this compound might behave in biological systems.
Several compounds share structural similarities with 2-Hydroxy-5-nitrobenzonitrile. These include:
Compound Name | CAS Number | Similarity Score |
---|---|---|
4-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carbonitrile | 1261998-70-2 | 0.94 |
3-Hydroxy-3'-nitro-[1,1'-biphenyl]-4-carbonitrile | 1261968-03-9 | 0.92 |
Benzonitrile | Not specified | Varies |
The uniqueness of 2-Hydroxy-5-nitrobenzonitrile lies in its specific arrangement of functional groups that confer distinct chemical reactivity and potential biological activities compared to other similar compounds. Its ability to act as both a nucleophile and electrophile makes it particularly versatile in synthetic applications.
Irritant